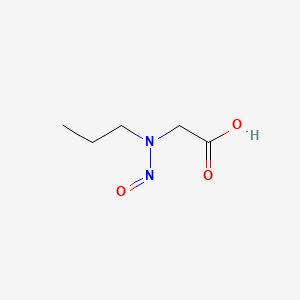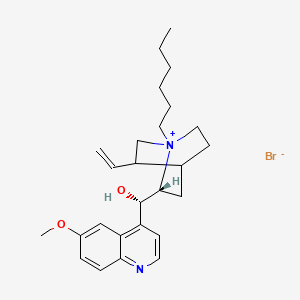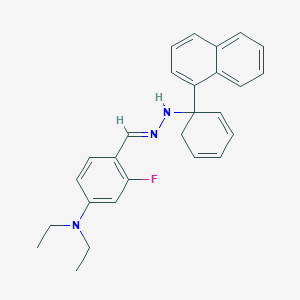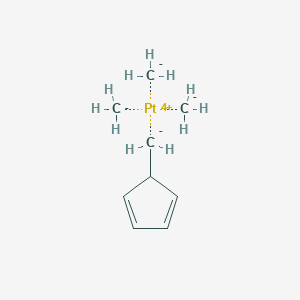
(Trimethyl)methylcyclopentadienylplatinum(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethyl)methylcyclopentadienylplatinum(IV) is an organometallic compound widely used as a precursor for platinum in various applications. It is known for its utility in the deposition of ultrathin metallic layers of platinum, which are essential in fields such as microelectronics, catalysis, photonics, and chemical sensing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Trimethyl)methylcyclopentadienylplatinum(IV) is typically synthesized through the reaction of methylcyclopentadienyl with platinum complexes. The reaction conditions often involve the use of solvents like toluene and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (Trimethyl)methylcyclopentadienylplatinum(IV) involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in bulk and packaged for use in deposition systems .
Análisis De Reacciones Químicas
Types of Reactions
(Trimethyl)methylcyclopentadienylplatinum(IV) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form platinum oxides.
Reduction: It can be reduced to form metallic platinum.
Substitution: The methyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include platinum oxides, metallic platinum, and substituted platinum complexes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Trimethyl)methylcyclopentadienylplatinum(IV) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which (Trimethyl)methylcyclopentadienylplatinum(IV) exerts its effects involves the formation of platinum nanoparticles or thin films. These nanoparticles or films interact with molecular targets through catalytic processes, enhancing reactions such as hydrogenation, oxidation, and polymerization. The pathways involved include electron transfer and coordination chemistry, where platinum acts as a central metal coordinating with various ligands .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(methylcyclopentadienyl)platinum(II)
- Platinum(II) acetylacetonate
- Tetrakis(dimethylamido)titanium(IV)
Uniqueness
(Trimethyl)methylcyclopentadienylplatinum(IV) is unique due to its high reactivity and stability, making it an excellent precursor for platinum deposition. Its ability to form uniform and ultrathin platinum layers distinguishes it from other similar compounds, which may not offer the same level of precision and control in deposition processes .
Propiedades
Fórmula molecular |
C9H16Pt |
|---|---|
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
carbanide;5-methanidylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2-6H,1H2;3*1H3;/q4*-1;+4 |
Clave InChI |
JUEGKEYQSWZODE-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH2-]C1C=CC=C1.[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


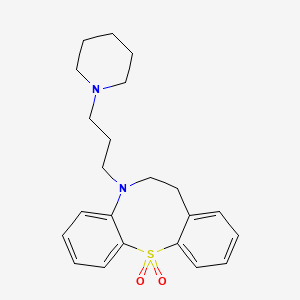
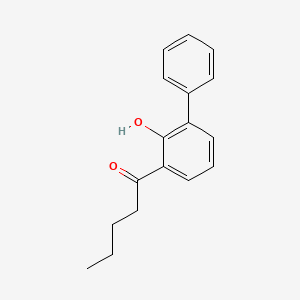
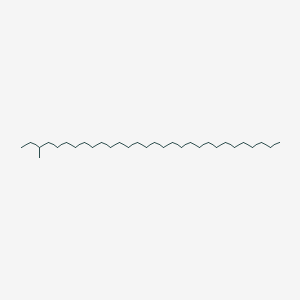
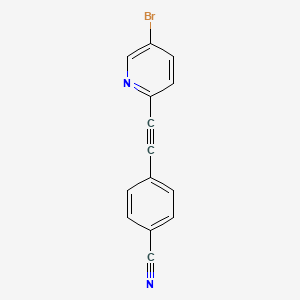
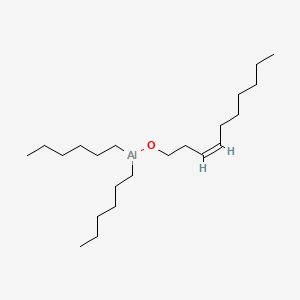
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
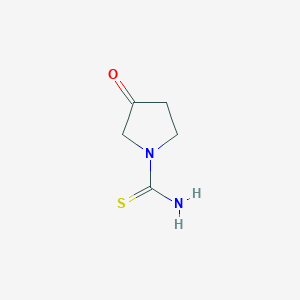
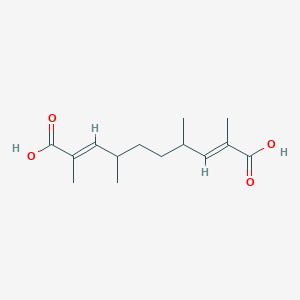

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
